5-(chloromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol
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Description
5-(chloromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C17H15ClN4OS and its molecular weight is 358.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Innovative Synthesis Methods
Heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines are synthesized through various innovative methods, including one-pot synthesis and microwave irradiation, highlighting the chemical interest in developing efficient synthesis routes for complex molecules (Abdel-fattah et al., 1998); (Djekou et al., 2006).
Molecular Structure Insights
Studies on the molecular structure of pyrazolo[1,5-a]pyrimidines through X-ray diffractometry and theoretical analysis, provide essential data for understanding the compound's chemical behavior and its potential interactions (Frizzo et al., 2009).
Biological Applications
Antibacterial and Anticancer Properties
Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial and anticancer activities, underscoring their potential as therapeutic agents. Some derivatives have shown higher activity than reference drugs in in vitro studies, suggesting their utility in developing new pharmaceuticals (Hafez et al., 2016); (He et al., 2020).
Antimicrobial and Antifungal Activities
Compounds derived from pyrazolo[1,5-a]pyrimidines show promising antimicrobial and antifungal effects, indicating their relevance in addressing infectious diseases and their potential in agricultural applications (Zhang et al., 2016).
Properties
IUPAC Name |
5-(chloromethyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-10-3-4-11(2)21(10)14-5-6-24-17(14)13-8-15-19-12(9-18)7-16(23)22(15)20-13/h3-8,20H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCDQHBIDCWPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=CC(=O)N4N3)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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